

AVN-101 Hydrochloride: A Technical Whitepaper for CNS Drug Development

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Compound of Interest

Compound Name: AVN-101 hydrochloride

Cat. No.: B605702

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CAS Number: 1061354-48-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression. This technical guide provides a comprehensive overview of the preclinical and early clinical data available for AVN-101, focusing on its pharmacological profile, mechanism of action, and key experimental findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided based on established protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over highly specific single-target agents. AVN-101 was developed through extensive medicinal chemistry efforts focused on γ -carboline substitutions, resulting in a molecule with a multi-modal mechanism of action. It demonstrates high affinity for several serotonin (5-HT), adrenergic, and histamine receptors, suggesting a broad therapeutic potential. Preclinical studies have highlighted its anxiolytic and anti-depressive activities, and it has been primarily

investigated for its potential in treating Alzheimer's disease. Phase I clinical trials have indicated that AVN-101 is well-tolerated in humans.

Physicochemical Properties

AVN-101 hydrochloride is the monohydrochloride salt of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-phenylethyl)-1H-pyrido[4,3-b]indole.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ N ₂ • HCl	
Molecular Weight	340.9 g/mol	
CAS Number	1061354-48-0	
Appearance	White powder	
Purity	≥98%	
Solubility	DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 1 mg/ml	

Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist at multiple G-protein coupled receptors, with a particularly high affinity for the 5-HT₇ receptor. Its multi-target profile is believed to contribute to its therapeutic effects in complex CNS disorders.

Receptor Binding Affinity

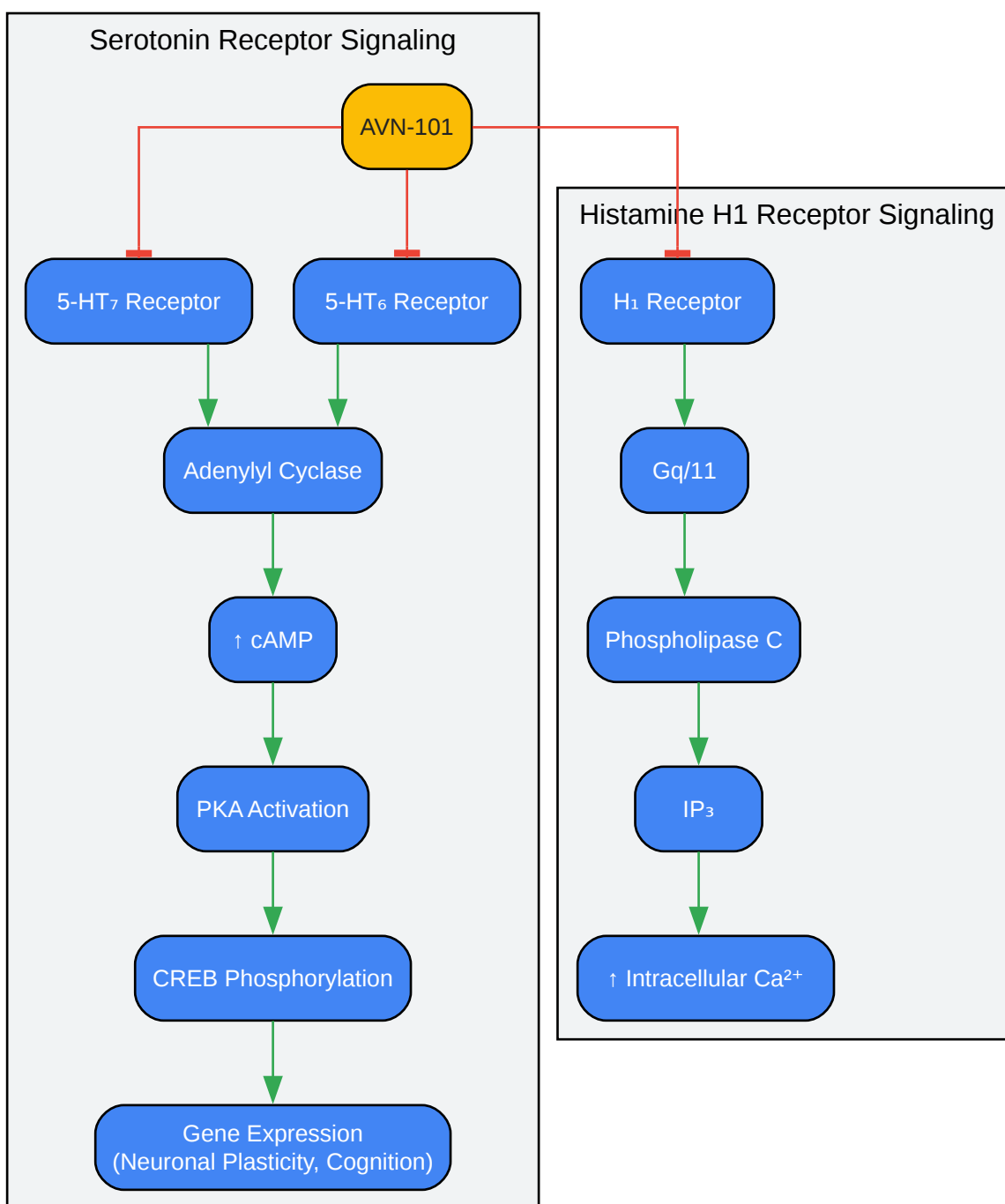
The binding affinities of AVN-101 for various receptors have been determined through radioligand binding assays.

Receptor Target	K _i (nM)
Serotonin Receptors	
5-HT ₇	0.153
5-HT _{2C}	1.17
5-HT _{2A}	1.56
5-HT ₆	2.04
5-HT _{2B}	10.6
5-HT _{5A}	20.8
5-HT _{1A}	>30
Adrenergic Receptors	
α _{2A}	0.41
α _{2B}	1.77
α _{2C}	3.55
Histamine Receptors	
H ₁	0.58
H ₂	89
H ₃	Inactive

Data compiled from multiple sources.

Signaling Pathways

AVN-101's primary mechanism of action involves the antagonism of 5-HT₇ and 5-HT₆ receptors, both of which are coupled to the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP. By blocking these receptors, AVN-101 can modulate downstream signaling cascades. Its activity at 5-HT_{2A}, 5-HT_{2C}, adrenergic α₂, and histamine H₁ receptors further contributes to its complex pharmacological profile. The antagonism of H₁ receptors, for example, is linked to the modulation of intracellular Ca²⁺ mobilization.



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AVN-101's primary signaling pathway antagonism.

Preclinical and Clinical Overview

In Vitro ADME Profile

Parameter	Result
Plasma Stability (30 min @ RT)	
Murine	16% remaining
Monkey	45% remaining
Human	68% remaining
Human Plasma Protein Binding	~40.8%
Caco-2 Permeability	High

Data compiled from multiple sources.

Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated good oral bioavailability and excellent brain-blood barrier permeability for AVN-101. In rats, the bioavailability was 26.3% via intraperitoneal administration and 8.5% orally. A key finding was the rapid and substantial accumulation of AVN-101 in the brain relative to plasma concentrations.

A Phase I clinical study in humans showed that AVN-101 is well-tolerated at oral doses up to 20 mg daily. The compound exhibited an excellent exposure and a half-life of over 14 hours. Importantly, no significant adverse effects on plasma and urine biochemistry or QT interval prolongation were observed.

In Vivo Efficacy in Animal Models

AVN-101 has demonstrated efficacy in various animal models of CNS disorders.

Animal Model	Test	Effect of AVN-101
Anxiety	Elevated Plus Maze (Mice)	Increased time spent in open arms (at 0.2, 1, and 5 mg/kg)
Depression	Forced Swim Test (Mice)	Reduced immobility (at 0.05 mg/kg, i.p., daily for 4 days)
Cognitive Impairment	Scopolamine-induced Amnesia (Passive Avoidance Test, Mice)	Prevented amnesia (at 0.05 mg/kg, i.p.)

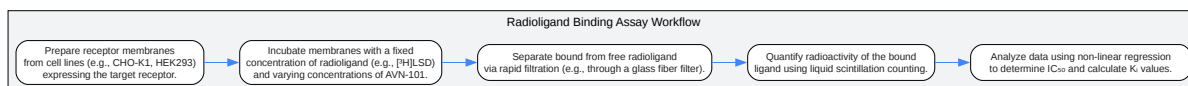
Data compiled from multiple sources.

Experimental Protocols

The following are representative protocols for the key experiments conducted to characterize AVN-101. These are based on standard methodologies and include specific details where available from the literature.

Radioligand Binding Assay (General Protocol)

This protocol is a standard procedure for determining the binding affinity of a compound to a specific receptor.



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Workflow for radioligand binding assays.

Materials:

- Receptor membrane preparations (from cells expressing the target receptor)

- Radioligand specific for the target receptor (e.g., [^3H]LSD for 5-HT_{6/7}, [^3H]ketanserin for 5-HT_{2A}, [^3H]pyrilamine for H₁)
- **AVN-101 hydrochloride**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂ or CaCl₂)
- Glass fiber filters
- Scintillation fluid
- 96-well plates
- Filter harvester and scintillation counter

Procedure:

- Thaw receptor membrane preparations and resuspend in assay buffer.
- In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of AVN-101.
- To determine non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added to a set of wells.
- Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of AVN-101 by plotting the percentage of specific binding against the log concentration of AVN-101 and fitting the data to a sigmoidal dose-response curve.

- Calculate the K_i value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay (General Protocol)

This assay assesses the potential for intestinal absorption of a drug candidate.

Materials:

- Caco-2 cells
- Transwell inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with supplements)
- Hanks' Balanced Salt Solution (HBSS) or other transport buffer
- **AVN-101 hydrochloride**
- Analytical equipment (e.g., LC-MS/MS)

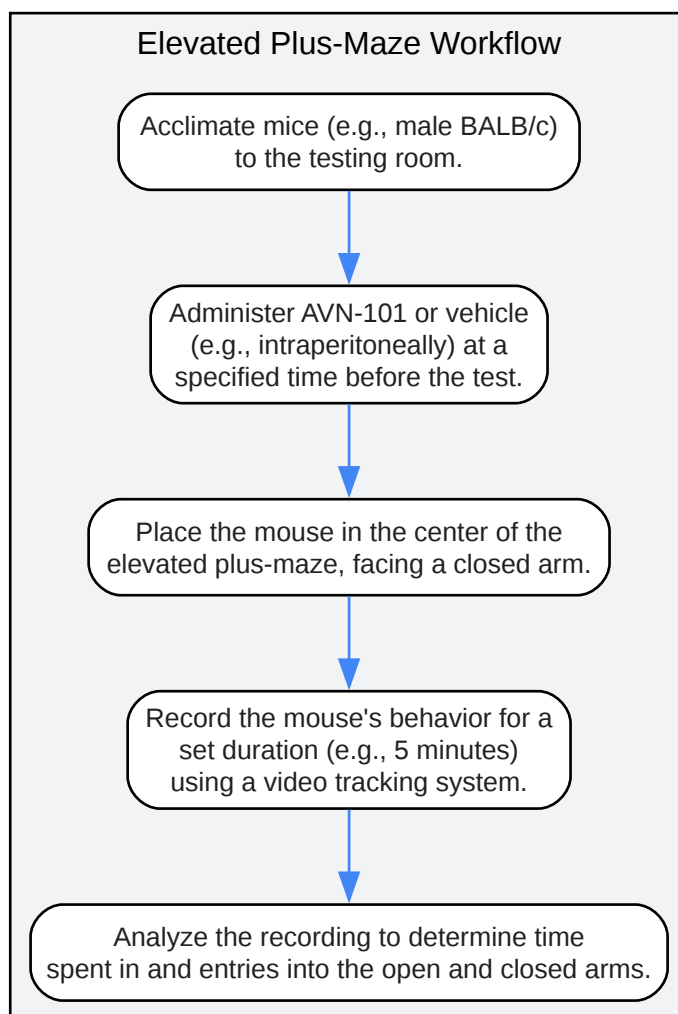
Procedure:

- Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
- Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- Wash the cell monolayers with transport buffer.
- To measure apical-to-basolateral (A-B) permeability, add AVN-101 to the apical compartment and fresh buffer to the basolateral compartment.
- To measure basolateral-to-apical (B-A) permeability, add AVN-101 to the basolateral compartment and fresh buffer to the apical compartment.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver compartments.

- Analyze the concentration of AVN-101 in the samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) for both directions.
- The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Elevated Plus-Maze (EPM) Test for Anxiety (General Protocol)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.



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Workflow for the Elevated Plus-Maze test.

Apparatus:

- A plus-shaped maze elevated above the floor, with two open arms and two closed arms.

Procedure:

- Habituate the mice to the testing room for at least 30 minutes before the experiment.
- Administer AVN-101 or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before testing.
- Place a mouse individually in the center of the maze, facing one of the closed arms.
- Allow the mouse to explore the maze freely for a fixed period (e.g., 5 minutes).
- Record the session using a video camera and tracking software.
- After each trial, clean the maze to remove any olfactory cues.
- Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depression (General Protocol)

The FST is a common behavioral test used to screen for antidepressant-like activity.

Apparatus:

- A transparent cylindrical container filled with water.

Procedure:

- Administer AVN-101 or vehicle according to the study design (e.g., once daily for several days).

- Place the mouse in a cylinder filled with water (e.g., 23-25°C) from which it cannot escape.
- The test duration is typically 6 minutes.
- Record the entire session on video.
- The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
- Typically, the last 4 minutes of the 6-minute session are scored for immobility time. A decrease in immobility time suggests an antidepressant-like effect.

Conclusion

AVN-101 hydrochloride is a promising multi-target drug candidate for the treatment of CNS disorders. Its potent antagonism at multiple serotonin, adrenergic, and histamine receptors provides a strong rationale for its efficacy in complex neurological and psychiatric conditions. Preclinical data have consistently demonstrated its anxiolytic, antidepressant, and cognitive-enhancing properties in relevant animal models. Furthermore, Phase I clinical data have established a favorable safety and pharmacokinetic profile in humans. The comprehensive data presented in this technical guide underscore the potential of AVN-101 and support its further development for indications such as Alzheimer's disease, generalized anxiety disorder, and depression. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this novel compound.

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